

Introduction: The Significance of Solubility for a Novel Quinoline Derivative

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Compound of Interest

Compound Name: 2-(3-Bromoquinolin-6-yl)acetic acid

Cat. No.: B1526702

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2-(3-Bromoquinolin-6-yl)acetic acid is a heterocyclic compound featuring a quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with applications ranging from anticancer to antimalarial.[1] As with any compound intended for pharmaceutical development, understanding its aqueous solubility is a critical first step. Solubility is a fundamental physicochemical property that dictates a compound's behavior in subsequent stages of development, influencing everything from formulation strategies to bioavailability and in vivo efficacy.[2][3]

This guide provides a comprehensive overview of the factors expected to govern the solubility of **2-(3-Bromoquinolin-6-yl)acetic acid** and presents a detailed, field-proven experimental protocol for its accurate determination. While specific solubility data for this exact molecule is not publicly available, this document equips researchers with the foundational knowledge and practical methodology to generate reliable and reproducible solubility profiles.

Part 1: Core Physicochemical & Structural Factors Influencing Solubility

The solubility of **2-(3-Bromoquinolin-6-yl)acetic acid** is not a single value but rather a profile dependent on various environmental and structural factors. A thorough analysis of its structure allows us to predict its behavior.

- Molecular Formula: C₁₁H₈BrNO₂

- Molecular Weight: 266.09 g/mol [4]

The Critical Role of pH

The structure contains a carboxylic acid moiety ($-\text{CH}_2\text{COOH}$), making its aqueous solubility highly dependent on pH.[5]

- In Acidic Conditions (Low pH): The carboxylic acid group will be protonated and exist in its neutral, un-ionized form. This form is typically less polar and, therefore, exhibits lower solubility in aqueous media. The lowest observed solubility for a weak acid is its intrinsic solubility, which occurs at a pH more than 2 units below its pKa.[2]
- In Neutral to Basic Conditions (High pH): As the pH increases above the pKa of the carboxylic acid, the group deprotonates to form the carboxylate anion ($-\text{CH}_2\text{COO}^-$). This charged species is significantly more polar and capable of forming stronger interactions with water molecules, leading to a substantial increase in aqueous solubility.

Impact of the Bromoquinoline Core

The quinoline ring system is largely aromatic and hydrophobic. The presence of a bromine atom further increases the molecule's lipophilicity (fat-solubility), which generally counteracts aqueous solubility. Therefore, a balance exists between the solubilizing effect of the ionizable carboxylic acid group and the hydrophobic nature of the bromoquinoline core.

The Influence of the Solid State

The arrangement of molecules in the solid crystal lattice significantly impacts solubility.[5] A more stable crystalline form (polymorph) requires more energy to break apart the crystal lattice for dissolution, resulting in lower apparent solubility. It is crucial to characterize the solid form of the material being used for solubility studies, as different batches or synthesis methods could yield different polymorphs with varying solubility.

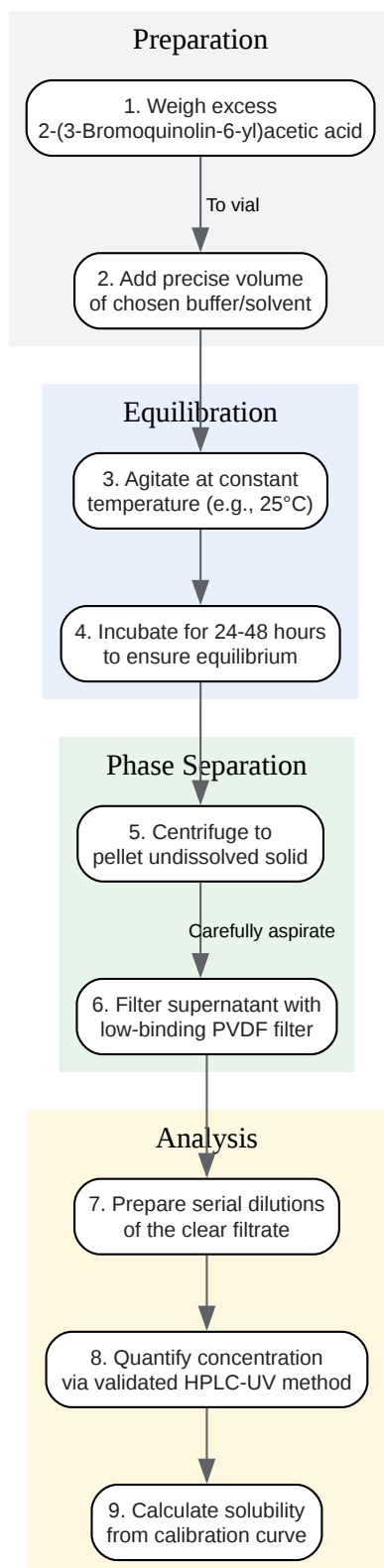
Temperature Effects

For most organic compounds, the dissolution process is endothermic, meaning solubility tends to increase with temperature.[5][6] This relationship should be characterized if the intended application involves temperature variations.

Part 2: Experimental Protocol for Thermodynamic Solubility Determination

To obtain the most accurate and reliable data for regulatory or formulation purposes, the determination of thermodynamic (or equilibrium) solubility is paramount. The "shake-flask" method is the gold-standard technique for this measurement.^[2] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.^[7]

Workflow for Thermodynamic Solubility Determination



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